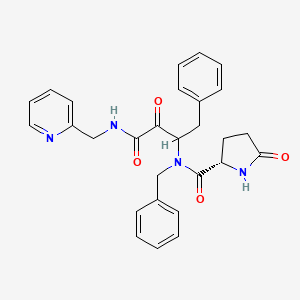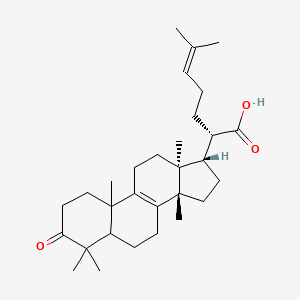
Boswellia acid derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boswellia acid derivative 1 is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, particularly Boswellia serrata and Boswellia carteri . These compounds are known for their significant medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . This compound has gained attention due to its potential therapeutic applications and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boswellia acid derivative 1 typically involves the extraction of boswellic acids from the gum resin of Boswellia species . The extraction process includes solvent extraction, followed by purification using chromatographic techniques . Semi-synthetic modifications are then performed to obtain the desired derivative .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The gum resin is subjected to solvent extraction, and the resulting extract is purified using techniques such as high-performance liquid chromatography (HPLC) . The purified boswellic acids are then chemically modified to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Boswellia acid derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Boswellia acid derivative 1 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Boswellia acid derivative 1 involves the inhibition of key enzymes and signaling pathways . It inhibits the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . Additionally, the compound modulates the expression of various proteins involved in apoptosis and cell proliferation, contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
- Beta-boswellic acid
- Alpha-boswellic acid
- Acetyl-11-keto-beta-boswellic acid
Comparison: Boswellia acid derivative 1 is unique due to its specific modifications that enhance its biological activity compared to other boswellic acids . While beta-boswellic acid and alpha-boswellic acid are also derived from Boswellia species, this compound exhibits improved anti-inflammatory and anti-cancer properties .
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(2S)-6-methyl-2-[(13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28?,29-,30+/m0/s1 |
Clé InChI |
XLPAINGDLCDYQV-MSEQJIGISA-N |
SMILES isomérique |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
SMILES canonique |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


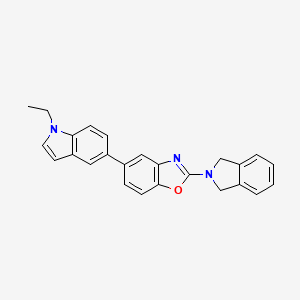
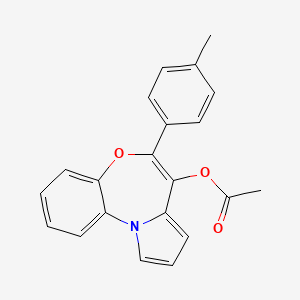
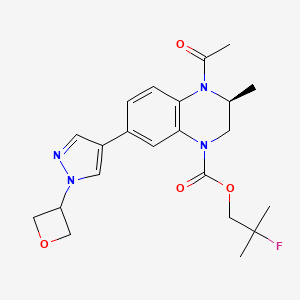
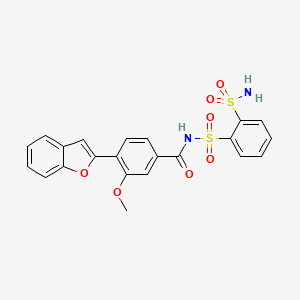
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)
![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
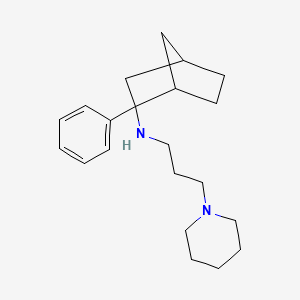
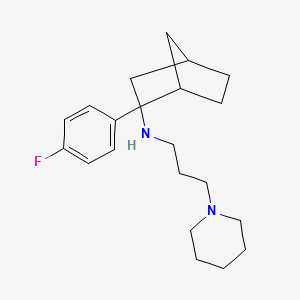
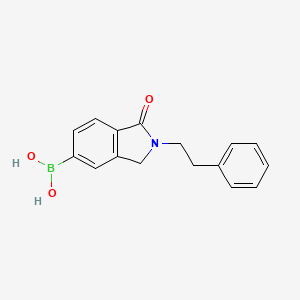

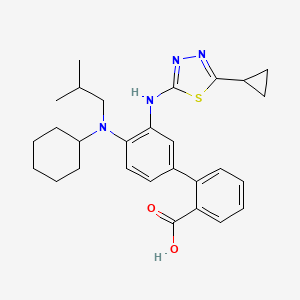
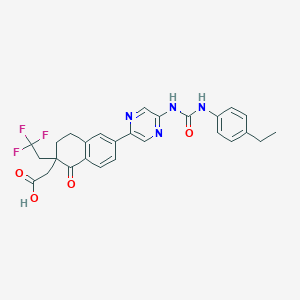
![1-benzyl-N-[(4R)-4-methyl-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl]pyrazole-4-carboxamide](/img/structure/B10833226.png)
